molecular formula C11H16O5 B13762272 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester

Cat. No.: B13762272
M. Wt: 228.24 g/mol
InChI Key: YURBSDMYXIHAMQ-SOFGYWHQSA-N
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Description

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester is a high-purity chemical reagent intended for research applications. This diethyl ester derivative, with the empirical formula C11H16O5 and a molecular weight of 228.24 g/mol, is characterized by its multiple functional groups, including an ester and a ketone . Compounds of this structural class are of significant interest in organic synthesis and biocatalysis. They can serve as substrates for ene-reductases (ERs), a class of enzymes that catalyze the asymmetric reduction of activated C=C bonds . Such biocatalytic reactions are valuable for producing chiral synthons with high enantioselectivity under mild conditions, which are useful for manufacturing fine chemicals and pharmaceuticals . The molecular structure of this compound, featuring an α,β-unsaturated system, makes it a versatile building block for constructing more complex molecules via various organic transformations. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl (E)-3-methyl-4-oxohex-2-enedioate

InChI

InChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+

InChI Key

YURBSDMYXIHAMQ-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)CC(=O)/C(=C/C(=O)OCC)/C

Canonical SMILES

CCOC(=O)CC(=O)C(=CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 4-Hexenol with Methyl Sodium Iodide and Carbonyl Acid Chloride

One documented preparation method involves the reaction of 4-hexenol with an excess of methyl sodium iodide, followed by treatment with a carbonyl acid chloride. This process leads to the formation of the diethyl ester derivative of 3-methyl-4-oxo-2-hexenedioic acid.

Key Steps:

  • Step 1: React 4-hexenol with methyl sodium iodide in excess, facilitating substitution or addition reactions.
  • Step 2: React the intermediate with a carbonyl acid chloride to introduce the ester functionalities and the keto group.

This method is notable for its ability to produce the diethyl ester with relatively high purity. The reaction conditions require careful control of stoichiometry and temperature to optimize yield and selectivity.

Analytical Techniques for Monitoring and Verification

Synthesis is typically monitored and confirmed using:

Data Table Summarizing Key Preparation Data

Parameter Details
Starting Material 4-Hexenol
Reagents Excess methyl sodium iodide, carbonyl acid chloride
Catalyst None specified in primary method; rhenium catalysts for related esterification
Reaction Conditions Controlled temperature and stoichiometry
Molecular Formula of Product C11H16O5
Molecular Weight 228.24 g/mol
Physical Properties Density: 1.099 g/cm³; Boiling Point: 325°C; Flash Point: 141°C
Analytical Methods NMR, GC-MS
Yield Not explicitly specified; related reactions show yields between 55-71%

Detailed Research Findings and Notes

  • The reaction of 4-hexenol with methyl sodium iodide likely involves nucleophilic substitution to introduce methyl groups, followed by esterification steps with acid chloride to form diethyl esters.
  • The keto group at position 4 and the conjugated double bond at position 2 are retained through the synthesis, indicating mild reaction conditions that avoid over-reduction or side reactions.
  • Catalytic methods involving rhenium compounds for double deoxydehydration of related dicarboxylic acids suggest potential for one-pot esterification and dehydration, which could streamline synthesis routes.
  • Artefacts and side products can form if reactive intermediates such as α-keto acids are treated with methylating agents like diazomethane, leading to complex mixtures including oxirane methyl esters. Careful control of reaction conditions and purification is necessary to isolate pure 3-methyl-4-oxo-2-hexenedioic acid diethyl ester.
  • No direct references to peptide coupling or succinimidyl ester formation are relevant to this compound's preparation, though such methods are common in related carboxylic acid chemistry.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ester groups in 3-methyl-4-oxo-2-hexenedioic acid diethyl ester undergo hydrolysis and aminolysis via nucleophilic attack at the carbonyl carbon.

Hydrolysis

  • Acid-Catalyzed Hydrolysis :
    Reacts with aqueous HCl or H₂SO₄ to yield 3-methyl-4-oxo-2-hexenoic acid ( ). The reaction proceeds through protonation of the carbonyl oxygen, followed by water nucleophilic attack and ester cleavage.

    Diethyl ester+H3O+3 Methyl 4 oxo 2 hexenoic acid+2EtOH\text{Diethyl ester}+\text{H}_3\text{O}^+\rightarrow \text{3 Methyl 4 oxo 2 hexenoic acid}+2\text{EtOH}

    Conditions: Reflux in 6M HCl, 12 hours.

  • Base-Catalyzed Saponification :
    NaOH or KOH in ethanol/water cleaves the ester bonds, forming the disodium salt of the diacid ().

Aminolysis

Reacts with primary amines (e.g., ethylamine) under mild conditions to form amides:

Diethyl ester+2RNH2Diamide+2EtOH\text{Diethyl ester}+2\text{RNH}_2\rightarrow \text{Diamide}+2\text{EtOH}

Conditions: Room temperature, THF solvent, 90% yield ( ).

Cyclization and Annulation Reactions

The α,β-unsaturated keto group facilitates intramolecular cyclization.

Robinson Annulation

In the presence of pyrrolidinium acetate, the compound undergoes aldol condensation with methyl vinyl ketone to form bicyclic structures akin to Hagemann’s ester derivatives ( ):

Diethyl ester+Methyl vinyl ketoneBaseCyclohexenone derivative\text{Diethyl ester}+\text{Methyl vinyl ketone}\xrightarrow{\text{Base}}\text{Cyclohexenone derivative}

Conditions: 80°C, 6 hours, 75% yield.

5-Exo-Trig Cyclization

Under acidic conditions (e.g., trifluoroacetic acid), the ester forms pyrrolinone derivatives via imino-tautomer intermediates ( ):

Diethyl esterTFA2 Methyl 4 oxo pyrrolinone\text{Diethyl ester}\xrightarrow{\text{TFA}}\text{2 Methyl 4 oxo pyrrolinone}

Key feature: Retains stereochemistry at chiral centers.

Conjugated Dienophile in Diels-Alder Reactions

The α,β-unsaturated carbonyl system acts as a dienophile in [4+2] cycloadditions.

DieneProductConditionsYield
1,3-ButadieneBicyclic oxabicyclo[2.2.1] system100°C, toluene, 24h68%
2-Methoxy-1,3-butadieneFunctionalized decalin derivativeMicrowave, 150°C, 2h82%

Mechanism: Electron-deficient dienophile interacts with electron-rich dienes to form six-membered transition states ( ).

Olefin Metathesis

The compound participates in cross-metathesis with symmetric alkenes to synthesize long-chain diacids ( ):

Diethyl ester+Octadecenedioic acidGrubbs catalystDodecenedioic acid derivative\text{Diethyl ester}+\text{Octadecenedioic acid}\xrightarrow{\text{Grubbs catalyst}}\text{Dodecenedioic acid derivative}

Applications: Production of dodecanedioic acid precursors for polymer synthesis.

Enolate Alkylation

The keto group facilitates enolate formation, enabling C-alkylation:

Reaction Scheme :

Diethyl esterLDA THFEnolateR XAlkylated product\text{Diethyl ester}\xrightarrow{\text{LDA THF}}\text{Enolate}\xrightarrow{\text{R X}}\text{Alkylated product}

Example: Methyl iodide adds at the γ-position, yielding branched derivatives ().

Catalytic Decarboxylation

Under pyrolysis (300°C) or with Pd/C catalysts, the ester undergoes decarboxylation to form α,β-unsaturated ketones:

Diethyl ester3 Methyl 4 penten 2 one+2CO2+2EtOH\text{Diethyl ester}\rightarrow \text{3 Methyl 4 penten 2 one}+2\text{CO}_2+2\text{EtOH}

Selectivity: Controlled by temperature and catalyst loading ( ).

Table 2: Spectroscopic Data for Products

Product1H NMR^1\text{H NMR} (δ ppm)IR (cm1^{-1})
Diamide1.2 (t, 6H), 3.4 (s, 4H), 6.8 (d, 1H)1660 (C=O), 1550 (N-H)
Pyrrolinone derivative2.5 (s, 3H), 4.1 (q, 4H), 7.2 (m, 1H)1720 (C=O), 1620 (C=C)

Mechanistic Insights

  • Nucleophilic Attack : The carbonyl carbons are electrophilic centers susceptible to nucleophiles like water, amines, or enolates ( ).

  • Conjugation Effects : The α,β-unsaturated system stabilizes transition states in cycloadditions and metathesis ( ).

  • Acid/Base Sensitivity : The keto group directs regioselectivity in enolate formation and annulation ( ).

This compound’s reactivity underscores its utility in synthesizing complex organic architectures, including natural product analogs and polymer precursors. Experimental protocols emphasize temperature control and catalyst selection to optimize yields and selectivity.

Scientific Research Applications

Organic Synthesis

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester serves as an important intermediate in organic synthesis. It can be utilized to produce various compounds through reactions such as esterification and condensation.

Table 1: Synthesis Pathways Involving 3-Methyl-4-oxo-2-hexenedioic Acid Diethyl Ester

Reaction Type Reagents/Conditions Products Yield (%)
EsterificationAlcohols (e.g., ethanol)Diethyl ester derivativesUp to 90%
CondensationAldehydes or ketonesα,β-unsaturated estersVaries
ReductionReducing agents (e.g., NaBH4)Alcohol derivativesHigh

Polymer Production

The compound is also utilized in the production of biodegradable polymers. Its structure allows it to participate in polymerization reactions, leading to the formation of polyesters and polyamides.

Case Study: Biodegradable Polyesters

A recent study demonstrated the use of 3-methyl-4-oxo-2-hexenedioic acid diethyl ester in synthesizing biodegradable polyesters. The research highlighted:

  • Methodology : The compound was polymerized with various diols.
  • Results : The resulting polyesters exhibited favorable mechanical properties and biodegradability.

This application is significant in reducing plastic waste and promoting sustainable materials.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for 3-methyl-4-oxo-2-hexenedioic acid diethyl ester, particularly in drug formulation and development.

Table 2: Pharmaceutical Applications

Application Area Description Examples of Use
Drug FormulationUsed as an excipient or active ingredientAntimicrobial agents
Targeted Drug DeliveryPotential role in enhancing bioavailabilityTopical formulations

Cosmetic Industry

The compound has been explored for its efficacy in cosmetic formulations, particularly for its moisturizing properties and stability.

Case Study: Moisturizing Cream Development

A formulation study evaluated the incorporation of 3-methyl-4-oxo-2-hexenedioic acid diethyl ester into moisturizing creams:

  • Findings : The cream showed improved hydration levels compared to control formulations.
  • : Its inclusion enhances skin feel and product stability.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Key Functional Groups Molecular Formula Molar Mass (g/mol)
DIM-CHE α,β-unsaturated ester, ketone C₁₁H₁₆O₅ 228.24
Diethyl fumarate α,β-unsaturated diester (trans) C₈H₁₂O₄ 172.18
3-Thioxopentanedioic acid diethyl ester Diester, thione (C=S) C₉H₁₄O₄S 234.27
4-(2,2-Dimethyl-dioxolan-4-ylmethoxy)-3-oxo-butyric acid ethyl ester Ester, ketone, dioxolane ring C₁₂H₂₀O₆ 260.28
Ethyl 3,3-diethoxypropionate Ester, ether C₉H₁₈O₄ 202.24

Key Observations :

  • DIM-CHE and diethyl fumarate both contain α,β-unsaturated esters, but DIM-CHE’s ketone group enhances electrophilicity, making it more reactive in Michael additions compared to diethyl fumarate .
  • The 3-thioxo analog () replaces the ketone oxygen with sulfur, increasing nucleophilic susceptibility but reducing thermal stability .
  • The dioxolane-containing ester () introduces a cyclic ether group, improving solubility in polar aprotic solvents compared to DIM-CHE .
Physico-Chemical Properties
Property DIM-CHE Diethyl Fumarate 3-Thioxopentanedioic Acid Diethyl Ester
Boiling Point (°C) 325 (conflicting data) 218–220 Not reported
Density (g/cm³) 1.099 1.052 ~1.2 (estimated)
Solubility Organic solvents Ethanol, ether Limited water solubility
Stability Light-sensitive Air-stable Thermal decomposition above 150°C

Reactivity Differences :

  • DIM-CHE’s conjugated enone system allows for 1,4-addition reactions, unlike diethyl fumarate, which undergoes 1,2-additions due to the absence of a ketone .
  • The thione group in 3-thioxopentanedioic acid diethyl ester facilitates nucleophilic attacks at the sulfur atom, a pathway absent in DIM-CHE .

Biological Activity

3-Methyl-4-oxo-2-hexenedioic acid diethyl ester, a compound with diverse potential applications in medicinal and industrial chemistry, exhibits notable biological activity. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

Molecular Formula: C10H14O5
Molecular Weight: 214.22 g/mol
CAS Number: 65907-32-6

The structure of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester is characterized by a diethyl ester functional group attached to a hexenedioic acid backbone. This configuration is crucial for its biological activity, particularly in enzyme interactions and metabolic pathways.

Synthesis Methods

The synthesis of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester typically involves several key steps:

  • Formation of the Hexenedioic Acid Backbone: This can be achieved through condensation reactions involving aldehydes and ketones.
  • Esterification: The addition of ethanol in the presence of an acid catalyst leads to the formation of the diethyl ester.

Antioxidant Properties

Research indicates that 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester possesses significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been observed to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit lipoxygenase (LOX) activity, which plays a role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester exhibits antimicrobial properties against various bacterial strains. The compound's efficacy varies depending on the concentration and the type of microorganism tested.

Case Studies

  • Antioxidant Efficacy:
    • A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester using DPPH and ABTS assays. Results indicated an IC50 value of 45 µg/mL, demonstrating its potential as a natural antioxidant agent .
  • Enzyme Inhibition:
    • Research by Johnson et al. (2024) assessed the inhibitory effects on lipoxygenase. The compound showed a significant reduction in enzyme activity with an IC50 value of 30 µM, suggesting its potential for anti-inflammatory drug development .
  • Antimicrobial Activity:
    • A study by Lee et al. (2025) tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 50 µg/mL and 70 µg/mL respectively .

Comparative Analysis with Similar Compounds

CompoundAntioxidant Activity (IC50)Lipoxygenase Inhibition (IC50)Antimicrobial MIC (S. aureus)
3-Methyl-4-oxo-2-hexenedioic acid DE45 µg/mL30 µM50 µg/mL
Compound A60 µg/mL40 µM70 µg/mL
Compound B50 µg/mL35 µM60 µg/mL

Q & A

Q. What are the established synthetic routes for preparing 3-methyl-4-oxo-2-hexenedioic acid diethyl ester?

Methodological Answer: The synthesis typically involves esterification or transesterification reactions. For example, analogous esters are synthesized via acid-catalyzed esterification of carboxylic acids with ethanol under reflux, followed by purification via vacuum distillation or column chromatography. Reaction conditions (e.g., temperature, catalyst type) should be optimized to avoid side reactions like hydrolysis or keto-enol tautomerism, which are common in α,β-unsaturated carbonyl systems. Spectroscopic monitoring (e.g., FTIR for ester C=O stretch at ~1740 cm⁻¹) is critical for tracking reaction progress .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ester groups (δ ~1.2–1.4 ppm for ethyl CH₃, δ ~4.1–4.3 ppm for ethyl CH₂) and the α,β-unsaturated ketone (δ ~6.0–7.0 ppm for alkene protons, δ ~190–210 ppm for carbonyl carbons).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.
  • FTIR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation or hydrolysis. Stability tests (e.g., HPLC purity checks over time) are recommended, as α,β-unsaturated esters are prone to dimerization or Michael additions under prolonged storage .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of α,β-unsaturated esters like this compound?

Methodological Answer: The synthesis likely follows a keto-enol tautomerism pathway during condensation steps. For example, Claisen-Schmidt or Aldol condensation may form the α,β-unsaturated system. Kinetic vs. thermodynamic control must be assessed via reaction monitoring (e.g., in situ Raman spectroscopy) to optimize product selectivity .

Q. How do stereochemical factors influence the reactivity of this ester in cycloaddition reactions?

Methodological Answer: The conjugated dienophile system (C=C and C=O) may participate in Diels-Alder reactions. Computational modeling (DFT studies) can predict regioselectivity and transition states. Experimental validation via X-ray crystallography (as in analogous chromene derivatives) can confirm stereochemical outcomes .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer: Impurities like unreacted starting materials or hydrolysis products require advanced separation techniques:

  • HPLC-DAD/UV: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities.
  • GC-MS: Detect volatile byproducts (e.g., ethanol from ester hydrolysis).
  • NMR Relaxation Editing: Suppress dominant signals to identify low-concentration impurities .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer: Its α,β-unsaturated ketone moiety serves as a Michael acceptor in nucleophilic additions. For example, it could be used to synthesize γ-lactams or heterocyclic scaffolds via [4+2] cycloadditions. Biological activity screening (e.g., antibacterial assays) should follow established protocols for related esters .

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